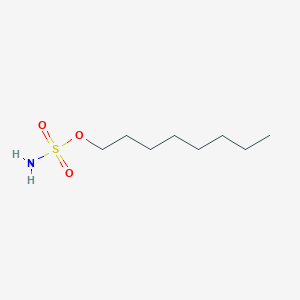

Octyl Sulfamate

Description

Historical Context of Sulfamate (B1201201) Compounds in Chemical Sciences

The journey of sulfamate compounds in chemical sciences has been marked by their evolution from relatively simple structures to key components in complex, biologically active molecules. Initially, the synthesis and reactivity of sulfamates were of primary interest to organic chemists exploring the vast landscape of sulfur-containing compounds. mcmaster.ca Over time, the unique electronic and steric properties of the sulfamate group led to its recognition as a valuable pharmacophore in drug design. nih.gov

Sulfamates have been instrumental in the development of various therapeutic agents. nih.gov Their ability to act as mimics of other functional groups, coupled with their chemical stability, has made them attractive for modifying the pharmacokinetic and pharmacodynamic profiles of drug candidates. This has led to their incorporation into a wide range of molecules, including enzyme inhibitors and other medicinally relevant compounds. nih.gov The development of synthetic methodologies has also been a crucial aspect of their history, with ongoing research focused on creating more efficient and selective ways to introduce the sulfamate functional group into diverse molecular scaffolds. organic-chemistry.org

Overview of Alkyl Sulfamates within the Broader Sulfamate Class

Within the diverse family of sulfamate compounds, alkyl sulfamates represent a significant subclass. These compounds are characterized by the presence of an alkyl group attached to the oxygen atom of the sulfamate moiety. The nature of this alkyl chain can significantly influence the physicochemical properties of the molecule, such as its lipophilicity and steric bulk.

The synthesis of alkyl sulfamates can be achieved through several methods, with the reaction of an alcohol with a sulfamoylating agent being a common approach. organic-chemistry.org The reactivity of alkyl sulfamates is also a subject of considerable interest in organic synthesis. The sulfamate group can act as a directing group in various chemical transformations and can be a stable anchor for solid-phase organic synthesis. nih.gov This versatility has made alkyl sulfamates valuable intermediates in the construction of complex organic molecules. mcmaster.ca

Current Research Trajectories in Octyl Sulfamate Chemistry

The research landscape for this compound is shaped by the broader advancements in sulfamate chemistry and the specific properties imparted by the octyl group. The long alkyl chain of this compound significantly increases its nonpolar character, influencing its solubility and potential interactions with biological membranes and hydrophobic protein pockets.

In modern research, the significance of the sulfamate moiety is prominently observed in its role as an enzyme inhibitor. nih.gov Specifically, sulfamate-containing compounds have been investigated as inhibitors of steroid sulfatase, an enzyme implicated in hormone-dependent cancers. researchgate.net While much of this research has focused on aryl sulfamates, the principles of enzyme inhibition can be extended to alkyl sulfamates like this compound.

A notable application involving an octyl-sulfur compound is in the study of N-glycan derivatives. Here, an octyl aglycone group has been utilized to facilitate the isolation of reaction products, demonstrating the practical utility of the octyl chain in biochemical research methodologies. Furthermore, the sulfamate functional group is being explored as a stable anchor in solid-phase organic synthesis, a technique crucial for the rapid generation of libraries of compounds for drug discovery. cmu.edu The stability of alkyl sulfamates under various reaction conditions makes them well-suited for such applications. cmu.edu

A comparative analysis of this compound with the structurally related octyl sulfate (B86663) reveals key differences that dictate their respective applications in research. While both molecules possess an eight-carbon alkyl chain and a sulfur-oxygen core, the presence of a nitrogen atom in the sulfamate group introduces significant changes in polarity, hydrogen bonding capability, and chemical reactivity.

Sodium octyl sulfate is widely recognized as an anionic surfactant, a property stemming from the negatively charged sulfate head group. researchgate.netfoodb.ca This has led to its use in various applications where surface tension reduction is desired. In contrast, this compound, with its neutral sulfamate head group, does not exhibit the same surfactant properties. The table below provides a comparative overview of some of their key physicochemical properties.

| Property | This compound | n-Octyl Sulfate |

|---|---|---|

| Molecular Formula | C8H19NO3S nih.gov | C8H17O4S- nih.gov |

| Molecular Weight | 209.31 g/mol nih.gov | 209.29 g/mol nih.gov |

| XLogP3 | 2.4 nih.gov | 2.5 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov | 4 nih.gov |

| Rotatable Bond Count | 8 nih.gov | 8 nih.gov |

These structural and property differences underpin their distinct roles in chemical and biochemical research. While octyl sulfate's utility is largely defined by its surfactant nature, this compound's potential lies in its capacity to serve as a building block in organic synthesis and as a probe in biochemical studies, leveraging the unique reactivity and stability of the sulfamate functional group.

Structure

3D Structure

Properties

CAS No. |

282725-75-1 |

|---|---|

Molecular Formula |

C8H19NO3S |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

octyl sulfamate |

InChI |

InChI=1S/C8H19NO3S/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11) |

InChI Key |

ZXWAFSSPWCHAJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Octyl Sulfamates

General Principles of Sulfamate (B1201201) Synthesis

The formation of a sulfamate ester involves the creation of a sulfur-oxygen bond between a sulfamoyl group (H₂NSO₂–) and an alcohol. The core principle of sulfamate synthesis is the reaction of an alcohol, such as octanol, with a suitable sulfamoylating agent. Historically and in modern practice, several key strategies have been established.

One of the most traditional methods involves the use of sulfamoyl chloride (H₂NSO₂Cl) or related sulfonyl chloride intermediates. nih.gov This approach relies on the high reactivity of the sulfamoyl chloride, which readily reacts with the hydroxyl group of an alcohol in the presence of a base to form the desired sulfamate ester.

Another fundamental approach involves the reaction of an amine with a sulfur trioxide complex, such as sulfur trioxide pyridine complex, to generate a sulfamic acid salt. nih.govnih.gov This salt can then be activated and reacted with an alcohol to form the sulfamate ester. This two-step process offers flexibility and avoids the direct handling of highly reactive or unstable reagents. nih.gov

More contemporary methods focus on "sulfamate group transfer" reactions, where a pre-formed, stable sulfamate compound acts as a donor of the H₂NSO₂- group to an alcohol under mild catalytic conditions. organic-chemistry.orgresearchgate.netresearchgate.net These strategies often provide better functional group tolerance and simpler purification procedures.

Specific Synthetic Routes to Octyl Sulfamate and its Derivatives

The synthesis of this compound can be achieved through both classical and modern chemical reactions, each with distinct advantages regarding efficiency, substrate scope, and reaction conditions.

Conventional and Modern Synthetic Approaches

Conventional Approach: Sulfamoylation with Sulfamoyl Chloride The reaction of octanol with sulfamoyl chloride represents a direct and conventional route to this compound. This reaction is typically performed in the presence of a base, such as sodium hydride or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net While effective, the instability of sulfamoyl chloride and the often strenuous reaction conditions can limit its application, especially for complex molecules. researchgate.netresearchgate.net

Modern Approach 1: Activation of Sulfamic Acid Salts A versatile and broadly effective modern protocol involves a two-step process. First, an amine is treated with a sulfur trioxide source (e.g., sulfur trioxide trimethylamine complex) to form a stable sulfamic acid salt. nih.gov This salt is then activated in situ with triphenylphosphine ditriflate, generated from triflic anhydride (Tf₂O) and triphenylphosphine oxide (Ph₃PO). The activated intermediate is subsequently trapped by an alcohol nucleophile, such as octanol, to furnish the sulfamate ester in high yield. nih.govnih.gov This method is compatible with a wide range of primary and secondary aliphatic alcohols and proceeds under mild conditions. nih.gov

Modern Approach 2: Sulfamate Group Transfer with HFIPS A highly practical method employs hexafluoroisopropyl sulfamate (HFIPS) as a bench-stable, solid reagent. organic-chemistry.orgresearchgate.net HFIPS reacts directly with a wide variety of alcohols, including octanol, under mild conditions to yield the corresponding sulfamate. researchgate.netorganic-chemistry.org A significant advantage of this method is that the sole byproduct is hexafluoroisopropanol (HFIP), which is volatile and easily removed, often allowing for the isolation of the pure product after a simple workup. organic-chemistry.orgresearchgate.net

Below is a table summarizing these synthetic approaches.

| Approach | Reagents | Key Features |

| Conventional | 1. Octanol2. Sulfamoyl Chloride (H₂NSO₂Cl)3. Base (e.g., NaH, Et₃N) | Direct, but reagent is unstable and conditions can be harsh. researchgate.net |

| Modern (Activation) | 1. Sulfamic acid salt2. Ph₃PO + Tf₂O (activator)3. Octanol | High yields, mild conditions, broad alcohol scope. nih.govnih.gov |

| Modern (Group Transfer) | 1. Octanol2. Hexafluoroisopropyl sulfamate (HFIPS) | Bench-stable reagent, mild conditions, simple workup. organic-chemistry.orgresearchgate.net |

Preparation of Chiral this compound Analogs

The synthesis of chiral analogs of this compound can be readily achieved by applying the synthetic methods described above to a chiral starting material. The most direct strategy is the use of an enantiomerically pure chiral alcohol.

For instance, reacting enantiopure (R)-octan-2-ol or (S)-octan-2-ol with a sulfamoylating agent will produce the corresponding chiral this compound analog. Modern synthetic methods, such as the activation of sulfamic acid salts with triphenylphosphine ditriflate, have been shown to be particularly effective for this purpose, proceeding without erosion of the stereochemical integrity of the chiral center. nih.gov This compatibility with chiral substrates allows for the predictable synthesis of enantioenriched sulfamate esters, which are valuable in medicinal chemistry and asymmetric synthesis. nih.govacs.org

Considerations for Scalable Synthesis in Research Contexts

When moving from laboratory-scale synthesis to larger research-scale production, several factors must be considered for each synthetic route.

Conventional Sulfamoyl Chloride Method: The primary advantage is the low cost of the basic reagents. However, the hazardous and unstable nature of sulfamoyl chloride presents significant safety and handling challenges on a larger scale.

HFIPS Group Transfer Method: This approach is highly promising for scalable synthesis. The HFIPS reagent is a stable, easy-to-handle solid. researchgate.net The reactions are often performed under mild conditions, and the simple workup, which involves the evaporation of the volatile hexafluoroisopropanol byproduct, minimizes waste and simplifies purification. organic-chemistry.orgresearchgate.net These features make it an attractive option for producing larger quantities in a research setting.

Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. The primary site for derivatization is the nitrogen atom of the sulfamate moiety.

Modification at the Sulfamate Moiety

The sulfamate group's N-H bonds can undergo various chemical transformations, allowing for the introduction of diverse functional groups.

N-Alkylation: The direct N-monoalkylation of sulfamate esters can be achieved using alkyl halides as electrophiles in the presence of a solid base catalyst like KF-Al₂O₃. tandfonline.com This provides a straightforward route to N-alkyl octyl sulfamates. Alternatively, N-substituted octyl sulfamates can be prepared in a convergent manner by starting the synthesis with a primary amine instead of ammonia, as demonstrated in the activation method with triphenylphosphine ditriflate. nih.gov

N-Arylation: A lesser-explored but valuable modification is the N-arylation of the sulfamate. Copper-catalyzed cross-coupling reactions between a sulfamate and an aryl bromide have been developed, providing access to N-aryl sulfamate derivatives that were previously difficult to synthesize. mcmaster.ca

N-Acylation: The sulfamate nitrogen can be acylated to form N-acylsulfamates. This is typically achieved by reacting the this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. semanticscholar.org More modern methods for synthesizing N-acyl sulfamates include reacting fluorosulfates with amides, which avoids the use of sulfamoyl chloride. organic-chemistry.orgnih.gov N-acylbenzotriazoles have also been shown to be effective reagents for the N-acylation of sulfonamides and related compounds. researchgate.net

Modifications of the Octyl Chain

Direct modification of the octyl chain in a pre-existing this compound molecule can be challenging due to the potential for side reactions with the sulfamate group. A more strategic and common approach involves the synthesis of a functionalized octanol precursor, which is then subjected to sulfamoylation. This two-step process allows for a wider range of chemical modifications to be introduced onto the alkyl chain.

Introduction of Unsaturation:

Unsaturated octyl sulfamates can be synthesized from commercially available unsaturated octanols, such as 1-octen-3-ol. The synthesis can proceed via a Grignard reaction of acrolein with amyl iodide or through the selective reduction of 1-octen-3-one. bris.ac.ukwikipedia.org Once the unsaturated octenol is obtained, it can be converted to the corresponding sulfamate.

Introduction of Amino Groups:

The synthesis of amino-octanols can be achieved through various routes, including the reduction of corresponding amino fatty acids. For instance, 8-aminooctanoic acid can be enzymatically reduced to 8-amino-octanol. researchgate.net These amino alcohols serve as precursors for the synthesis of amino-functionalized octyl sulfamates. The synthesis of 1,2-amino alcohols can also be achieved through methods like the ring-opening of epoxides with amines. organic-chemistry.orgorganic-chemistry.org

Introduction of Halogen Atoms:

Halogenated octyl sulfamates can be prepared from halo-octanols. These precursors can be synthesized through standard halogenation reactions of octanol or by utilizing halogen-containing building blocks in a multi-step synthesis.

The subsequent sulfamoylation of these functionalized octanols can be carried out using various reagents, such as sulfamoyl chloride or by reacting the alcohol with a sulfur trioxide-amine complex followed by activation. shimadzu.com

Table 1: Synthetic Strategies for Modified Octyl Sulfamates

| Modification | Precursor Synthesis Example | Sulfamoylation Reagent Example |

|---|---|---|

| Unsaturation | Grignard reaction of acrolein and amyl iodide to yield 1-octen-3-ol. bris.ac.ukwikipedia.org | Sulfamoyl chloride |

| Amino Group | Enzymatic reduction of 8-aminooctanoic acid to 8-amino-octanol. researchgate.net | Sulfur trioxide trimethylamine complex |

| Halogenation | Halogenation of 1-octanol (B28484) using a suitable halogenating agent. | Triphenylphosphine ditriflate activation of the corresponding sulfamic acid salt. shimadzu.com |

Analytical Methodologies for Structural Elucidation and Purity Assessment

A suite of analytical techniques is essential for the unambiguous identification and purity determination of this compound and its derivatives. These methods provide detailed information about the molecular structure and the presence of any impurities.

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum of a typical long-chain alkyl sulfamate would show characteristic signals for the different protons along the alkyl chain. The terminal methyl group (CH₃) protons would appear at the highest field (lowest ppm), typically around 0.8-1.0 ppm. The methylene (CH₂) groups of the alkyl chain would resonate in the region of 1.2-1.7 ppm. The methylene group attached to the sulfamate oxygen (-CH₂-O-) would be deshielded and appear further downfield, typically in the range of 3.5-4.5 ppm. rsc.orgnih.gov The protons of the sulfamate NH₂ group can be observed, though their chemical shift can be variable and they may appear as a broad signal. shimadzu.com

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbons of the alkyl chain would appear in the upfield region, typically between 10 and 40 ppm. The carbon atom bonded to the sulfamate oxygen (C-O) would be significantly deshielded, with a chemical shift in the range of 60-80 ppm. oregonstate.edulibretexts.org

Table 2: Typical NMR Chemical Shifts for Long-Chain Alkyl Sulfamates

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₃ | 0.8 - 1.0 |

| -CH₂- (in chain) | 1.2 - 1.7 | |

| -CH₂-O- | 3.5 - 4.5 | |

| -NH₂ | Variable, often broad | |

| ¹³C | -CH₃ | ~14 |

| -CH₂- (in chain) | 20 - 35 | |

| -CH₂-O- | 60 - 80 |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the key vibrational bands are associated with the sulfamate group and the alkyl chain. The characteristic absorptions for the sulfamate group include strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The N-H stretching vibrations of the amino group usually appear as one or two bands in the 3200-3400 cm⁻¹ region. The C-H stretching vibrations of the octyl chain are observed around 2850-2960 cm⁻¹. nih.govresearchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H stretching | 3200 - 3400 |

| S=O | Asymmetric stretching | 1300 - 1400 |

| Symmetric stretching | 1150 - 1200 | |

| C-H (alkyl) | C-H stretching | 2850 - 2960 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ may be observed. Common fragmentation pathways for alkyl sulfonates and related compounds involve cleavage of the alkyl chain and loss of the sulfonate or sulfate (B86663) group or parts of it (e.g., SO₂, SO₃). nih.govresearchgate.net The fragmentation of the octyl chain itself can lead to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [C₈H₁₇OSO₂NH₂]⁺ | Molecular Ion |

| [C₈H₁₇]⁺ | Octyl cation |

| [CₙH₂ₙ₊₁]⁺ | Fragments from the alkyl chain |

| [M - SO₂NH₂]⁺ | Loss of the sulfamoyl group |

| [M - C₈H₁₇O]⁺ | Loss of the octoxy group |

Chromatographic Purification and Purity Analysis

Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of long-chain alkyl sulfonates and sulfates. nih.govtandfonline.comonepetro.org A C8 or C18 column is typically used as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. Detection can be achieved using a variety of detectors, including UV (if a chromophore is present or introduced via derivatization), evaporative light scattering detection (ELSD), or conductivity detection. nih.govtandfonline.com For non-UV active compounds like this compound, derivatization or the use of a universal detector like ELSD or a charged aerosol detector (CAD) is necessary.

Gas Chromatography (GC):

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of sulfonate esters. shimadzu.comrsc.orgnih.govjapsonline.com Due to the low volatility of this compound, derivatization is often required to convert it into a more volatile compound before GC analysis. This can involve, for example, methylation of the sulfamate group. The choice of the GC column is critical for achieving good separation, with capillary columns coated with non-polar or medium-polarity stationary phases being commonly used.

Table 5: Exemplary Chromatographic Conditions for Analysis of Long-Chain Alkyl Sulfonates

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 or C8 reversed-phase | Acetonitrile/water or Methanol/water gradient | ELSD, CAD, or Conductivity |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) |

Chemical Reactivity Mechanisms and Kinetic Studies of Octyl Sulfamates

Electrophilic Nature of the Sulfamate (B1201201) Group in Octyl Sulfamates

The sulfamate group (-O-SO₂-NH₂) is characterized by a central sulfur atom in a high oxidation state (+6), bonded to two oxygen atoms, a nitrogen atom, and the oxygen of the octyl ester group. This arrangement makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The reactivity of sulfamates can be tuned based on the substitution on the nitrogen atom, but in the case of the unsubstituted octyl sulfamate, the primary reactivity centers are the sulfur atom and the α-carbon of the octyl group. nih.govresearchgate.net Compared to highly reactive sulfonate esters, sulfamates generally exhibit lower reactivity, which allows for more controlled and selective chemical transformations. nih.gov They have been shown to have greater stability in buffer solutions compared to analogous chloroacetamides and sulfonates. nih.govresearchgate.net

Nucleophilic attack on this compound can proceed through several pathways, depending on the nucleophile, solvent, and reaction conditions.

Attack at the Sulfur Atom: A strong nucleophile can directly attack the electrophilic sulfur atom. This typically proceeds through an addition-elimination mechanism, leading to the cleavage of the sulfur-oxygen bond and displacement of the octyloxy group.

Attack at the α-Carbon (Sₙ2 Reaction): The sulfamate group can act as a leaving group in a bimolecular nucleophilic substitution (Sₙ2) reaction. A nucleophile attacks the carbon atom attached to the sulfamate oxygen, leading to the displacement of the entire sulfamate group. This reaction proceeds with an inversion of stereochemistry if the α-carbon is a chiral center.

Elimination (E2 Reaction): In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur. The base abstracts a proton from the β-carbon of the octyl group, leading to the formation of an octene and the elimination of the sulfamate group. Studies on the aminolysis of various sulfamate esters in non-aqueous solvents with amine bases have shown evidence for a concerted E2-type mechanism. scilit.com

Sulfamates are recognized for their application as "self-immolative" linkers in drug delivery and chemical biology. nih.govacs.org This property allows for the release of a payload (e.g., a drug, a fluorophore) upon a specific triggering event. nih.gov In this context, the sulfamate is part of a larger molecular system. The process is initiated by a reaction, often with a biological nucleophile like a cysteine residue in a protein. nih.govacs.org

The mechanism involves the nucleophilic attack on an electrophilic center within the linker system, which then initiates an electronic cascade. This cascade leads to the cleavage of the sulfamate group, which decomposes into sulfur trioxide and a free amine. nih.govacs.org This decomposition is the "immolative" step that ensures the irreversible release of the payload molecule in its active form. nih.gov

Catalytic Transformations Involving Octyl Sulfamates

Sulfamate esters are versatile substrates in a variety of catalytic transformations, primarily used to introduce nitrogen-containing functionalities into molecules. mcmaster.ca

Metal-Catalyzed C-H Amination: One of the most significant applications of sulfamates is in intramolecular C-H amination reactions. mcmaster.canih.gov Catalysts, typically based on rhodium or other transition metals, can activate the N-H bond of the sulfamate. This generates a reactive metal-nitrene intermediate that can insert into a C-H bond, often at the γ- or δ-position, to form a cyclic oxathiazinane product. acs.orgnih.gov These reactions provide a powerful method for the selective functionalization of otherwise unreactive C-H bonds. duke.edu

Catalytic Sulfamoylation: Methods have been developed for the catalytic transfer of the sulfamoyl group (-SO₂NH₂) from activated aryl sulfamates to alcohols. organic-chemistry.orgnih.gov While this does not involve the reaction of this compound, it is a key catalytic method for its synthesis. These reactions can be catalyzed by simple organic bases like N-methylimidazole and are proposed to proceed through a reactive aza-sulfene (HNSO₂) intermediate. organic-chemistry.orgnih.gov

Nickel-Catalyzed Cross-Coupling: Sulfamate esters can serve as directing groups in photochemically mediated, nickel-catalyzed C-H (hetero)arylation reactions. This allows for the formation of a C(sp³)–C(sp²) bond at the γ-position relative to the original alcohol from which the sulfamate was derived. duke.edu

This compound as a Catalyst or Substrate in Catalytic Cycles

While information specifically detailing this compound as a catalyst is limited, the broader class of sulfamates has been shown to participate as substrates in various catalytic cross-coupling reactions. The sulfamate moiety can function as a directing group, facilitating the functionalization of other parts of the molecule.

One notable example is the iron-catalyzed alkylation of aryl sulfamates. In these reactions, the sulfamate group on an aromatic ring can direct the coupling of alkyl Grignard reagents to form new carbon-carbon bonds. nih.gov Although this example involves aryl sulfamates, it highlights the potential for the sulfamate group to act as a handle in catalytic transformations. The general stability of the sulfamate group under various reaction conditions makes it a useful functional group in synthetic chemistry. nih.gov

The hydrolysis of N-alkyl sulfamates has been studied in the context of enzymatic catalysis. For instance, sulfamidases are enzymes that catalyze the hydrolysis of the S-N bond in sulfamates. nih.govsigmaaldrich.comacs.org Kinetic studies on the hydrolysis of N-neopentyl sulfamate, a structural analog of an N-alkylated this compound, revealed a significant rate enhancement in the presence of the N-sulfamidase from F. heparinum. nih.govsigmaaldrich.com This enzymatic process is crucial in the degradation of heparin sulfate (B86663). nih.govsigmaaldrich.comacs.org

Table 1: Kinetic Data for the Hydrolysis of N-neopentyl sulfamate at 25 °C and pH 7

| Reaction | Rate Constant (k) | Catalyst | Rate Enhancement (kcat/knon) |

|---|---|---|---|

| Water attack on N-protonated species | 10-16 s-1 | None (Specific Acid Catalysis) | - |

| Hydroxide (B78521) attack on zwitterionic species | 10-19 s-1 | None (pH neutral reaction model) | - |

| Enzymatic hydrolysis | - | N-sulfamidase from F. heparinum | ~1016-fold |

Oxidative and Reductive Reactivity Profiles

Detailed studies on the specific oxidative and reductive reactivity of this compound are not extensively documented in the available literature. However, the reactivity of the sulfamate functional group can be inferred from the behavior of related compounds and general chemical principles.

The sulfur atom in this compound is in its highest oxidation state (+6), making the compound generally resistant to further oxidation. The octyl chain, being a saturated alkyl group, is also relatively inert to common oxidizing agents under mild conditions. Stronger oxidizing conditions could lead to the degradation of the alkyl chain.

The sulfamate group is generally stable towards reduction. However, under forcing conditions with strong reducing agents, cleavage of the S-O or S-N bonds could potentially occur.

The hydrolysis of sulfamate esters, such as this compound, can proceed through different mechanisms depending on the reaction conditions. Studies on the hydrolysis of aryl sulfamate esters have identified two primary pathways:

Associative SN2(S) mechanism: Under acidic to neutral conditions (pH 2-5), water acts as a nucleophile and attacks the electrophilic sulfur atom. This leads to the cleavage of the S-O bond and the formation of sulfamic acid and the corresponding alcohol (octanol in this case). researchgate.net

Dissociative E1cB (Elimination Unimolecular Conjugate Base) mechanism: In neutral to alkaline solutions (pH ≥ 6), the reaction can proceed through the ionization of the amino group, followed by the unimolecular expulsion of the leaving group (octoxide). This pathway generates an N-sulfonylamine intermediate (HN=SO2), which is then rapidly hydrolyzed to sulfamic acid. researchgate.net

The stability of α-sulfamate acetamides has been compared to other electrophiles, showing that sulfamates can exhibit greater stability in buffer and in the presence of human liver microsomes compared to chloroacetamides and sulfonate electrophiles. researchgate.net This suggests a degree of inherent stability for the sulfamate functional group.

Theoretical and Computational Investigations of Octyl Sulfamate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like octyl sulfamate (B1201201), DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its electronic properties.

DFT studies on related compounds, such as sulfamic acid and its derivatives, have been performed to understand their structural and electronic properties. researchgate.netmdpi.com For instance, studies on N-substituted sulfamic acid derivatives have utilized DFT to calculate their acidity. sharif.edu Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and interactions.

Table 1: Representative Predicted Molecular Properties of Octyl Sulfamate (Note: These values are computationally predicted and sourced from chemical databases like PubChem, not from specific experimental or DFT studies in peer-reviewed literature.) nih.gov

| Property | Predicted Value |

| Molecular Formula | C₈H₁₉NO₃S |

| Molecular Weight | 209.31 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 8 |

This table is interactive. Click on the headers to sort.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For this compound, the HOMO is expected to be localized on the sulfamate group, specifically on the non-bonding orbitals of the oxygen and nitrogen atoms. The LUMO is likely to be an anti-bonding orbital associated with the S-O or S-N bonds.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher tendency to undergo chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific values for this compound are not published, studies on other organic molecules provide a framework for what to expect. ias.ac.in Theoretical investigations on sulfonate esters, for example, have utilized these parameters to compare the reactivity of different compounds. ias.ac.in

Table 2: Illustrative Reactivity Descriptors for a Generic Alkyl Sulfamate (Hypothetical Values)

| Descriptor | Formula | Typical Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Higher value indicates greater stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Higher value indicates greater electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Higher value indicates greater resistance to charge transfer |

| Chemical Softness (S) | 1 / (2η) | Higher value indicates greater reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Higher value indicates a better electrophile |

This table is interactive and provides a general framework for understanding these descriptors.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics simulations are a powerful tool for studying the behavior of molecules over time, providing insights into dynamic processes such as self-assembly and interactions with solvents.

MD simulations of this compound would require a well-parameterized force field to describe the interactions between the atoms of the molecule and the surrounding solvent molecules. A recent study focused on developing and benchmarking force field parameters for sulfamate groups, which is a crucial step for accurate simulations of molecules like this compound. nih.govacs.orgnih.gov

In an aqueous environment, due to its amphiphilic nature (a hydrophilic sulfamate headgroup and a hydrophobic octyl tail), this compound is expected to exhibit behavior typical of surfactants. At low concentrations, the molecules would likely reside at the air-water interface, with the octyl tails oriented away from the water. In a non-aqueous, non-polar solvent, the aggregation behavior would be reversed, with the polar headgroups forming the core of reverse micelles.

Simulations of similar molecules, like sodium alkyl sulfates, have been extensively performed. acs.org These studies show how the alkyl chains aggregate to minimize contact with water, while the charged headgroups remain exposed to the aqueous phase. acs.org The dynamics of water molecules and counterions around the headgroups are also a key aspect of these simulations. researchgate.net

As an amphiphilic molecule, this compound is expected to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). MD simulations are well-suited to study this self-assembly process.

Atomistic simulations of sodium hexyl, heptyl, octyl, and nonyl sulfates have provided detailed insights into their micellization behavior. acs.org These studies have shown that the aggregation number (the number of surfactant molecules in a micelle) and the shape of the micelles are dependent on the length of the alkyl chain and the temperature. acs.org Similar trends would be anticipated for alkyl sulfamates. The simulations can reveal the structure of the micellar core, the conformation of the alkyl chains, and the distribution of water and counterions around the micelle. Large-scale MD simulations have also been used to investigate the self-assembly mechanisms of long-chain cationic surfactants. rsc.org

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

While there are no specific molecular docking studies published for this compound, the sulfamate functional group is present in a number of known enzyme inhibitors. nih.govnih.govnih.govnih.gov For instance, sulfamate derivatives have been investigated as inhibitors of carbonic anhydrases and urease. nih.govnih.gov In these studies, molecular docking is used to predict the binding mode of the sulfamate inhibitors within the enzyme's active site and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity.

The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can be estimated using scoring functions within the docking software or through more computationally intensive methods like free energy perturbation (FEP) or thermodynamic integration (TI). Quantitative Structure-Activity Relationship (QSAR) studies on sulfamate and sulfamide (B24259) inhibitors have also been used to correlate molecular descriptors with their inhibitory activity against various enzymes. nih.gov

For this compound, a hypothetical docking study would involve selecting a relevant protein target and using computational software to predict its binding pose and affinity. The long octyl chain would likely engage in hydrophobic interactions within a corresponding pocket of the protein, while the sulfamate headgroup could form hydrogen bonds or coordinate with metal ions in the active site.

Compound Index

Computational Assessment of Interactions with Macromolecules

No publicly available research data specifically details the computational assessment of this compound's interactions with macromolecules. While general computational methods such as molecular docking and molecular dynamics simulations are widely used to study the interactions of small molecules with proteins and other biological macromolecules, the application of these methods to this compound has not been reported in the scientific literature retrieved.

Prediction of Binding Modes and Interaction Energies

Similarly, there is no available scientific literature that reports on the prediction of binding modes or the calculation of interaction energies for this compound with any specific macromolecular target. Such studies are crucial for understanding the potential biological activity and mechanism of action of a compound, but this information is not available for this compound based on the conducted search.

Enzyme Inhibition Mechanisms and Structure Activity Relationship Sar Studies of Octyl Sulfamates Pre Clinical Focus

General Principles of Enzyme Inhibition by Sulfamates

The sulfamate (B1201201) moiety (-O-SO₂-NH₂) is a critical pharmacophore in a variety of enzyme inhibitors. Its mechanism of action is often rooted in its structural similarity to the sulfate (B86663) group (-O-SO₃⁻), allowing it to act as a mimic of natural sulfate-containing substrates. This enables sulfamate-based compounds to target the active sites of enzymes that process sulfated molecules, such as sulfatases and carbonic anhydrases.

One of the primary mechanisms of inhibition involves the sulfamate group participating in covalent bond formation with residues within the enzyme's active site, leading to irreversible inhibition. For instance, in the case of steroid sulfatase, aryl sulfamates are proposed to function as mechanism-based inactivators. The enzyme initiates its catalytic action on the sulfamate, which it mistakes for a sulfate ester substrate. This process, however, leads to the formation of a reactive intermediate that covalently modifies a key catalytic residue, rendering the enzyme permanently inactive. wikipedia.orgnih.govnih.gov This active-site-directed, irreversible action makes sulfamates particularly potent inhibitors.

In other cases, such as with carbonic anhydrases, the sulfamate group acts as a potent zinc-binding group. The deprotonated sulfamate (-O-SO₂-NH⁻) coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site, disrupting the normal catalytic cycle. nih.gov This interaction is typically reversible but can be very high-affinity.

Furthermore, a novel mechanism termed "substrate-assisted inhibition" has been described for adenosine (B11128) sulfamate analogues. In this process, the target enzyme adenylates the inhibitor, which then undergoes an intramolecular nucleophilic attack by its own sulfamate group, forming a stable covalent adduct that remains tightly bound to the enzyme. nih.govnih.gov While this has been characterized for complex adenosine analogues, it highlights a distinct chemical reactivity of the sulfamate moiety that can be harnessed for potent and selective enzyme inhibition.

Inhibition of Specific Enzyme Classes by Octyl Sulfamates

Sulfamates are recognized as effective inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibitory mechanism hinges on the interaction of the sulfamate group with the zinc ion (Zn²⁺) located deep within the active site cleft. The deprotonated sulfamate anion coordinates with the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for catalysis. This binding disrupts the catalytic cycle, leading to noncompetitive inhibition of CO₂ hydration. nih.gov

Structure-activity relationship (SAR) studies have demonstrated that while the sulfamate group provides the core inhibitory action, the nature of the organic scaffold to which it is attached dictates the potency and isoform selectivity.

Key SAR findings for sulfamate-based CA inhibitors include:

Sulfamate vs. Sulfamide (B24259): The sulfamate group (-O-SO₂-NH₂) is generally more effective at inhibiting CA I and CA II than the corresponding sulfamide moiety (-NH-SO₂-NH₂). nih.gov

Scaffold and Selectivity: While the sulfamate itself does not confer significant selectivity between isoforms, the attached molecular structure plays a crucial role. For example, selectivity for CA II can be achieved with a substituted fructose (B13574) moiety. nih.gov

Linker and Tail Groups: In studies of carbohydrate-based sulfamates, variations in the linker connecting the sulfamate to a sugar "tail" moiety significantly impact inhibitory activity against the cancer-related CA IX isoform. A butyl linker or cyclic systems were found to be preferable over shorter linear alkyl chains for enhancing potency. acs.org

The table below summarizes the inhibitory activity of various sulfamate derivatives against different carbonic anhydrase isoforms, illustrating the structure-activity relationships.

| Compound Type | Target Isoform(s) | Key SAR Observation | Inhibition Constant (Kᵢ) |

|---|---|---|---|

| AHR-16329 (representative organic sulfamate) | CA-II | Possesses desirable physicochemical properties for topical application. | 7 nM |

| Carbohydrate-based sulfamate (butyl linker, acetylated glucose tail) | CA IX | Longer linear or cyclic linkers enhance potency compared to short alkyl chains. | ~2 nM |

| General Sulfamates | CA I, CA II | Sulfamate group is a more potent zinc-binding group than sulfamide. | Varies |

Steroid sulfatase (STS) is a key enzyme in the production of biologically active steroid hormones and a target for the treatment of hormone-dependent cancers. nih.govnih.gov Aryl sulfamate esters are among the most potent classes of STS inhibitors, acting as active-site-directed, irreversible inactivators. nih.gov The accepted mechanism involves the sulfamate group acting as a substrate mimic. The enzyme processes the sulfamate, which leads to the sulfamoylation of a catalytic formylglycine residue in the active site. wikipedia.orgacs.org This covalent modification permanently disables the enzyme.

The development of STS inhibitors has generated extensive SAR data for both steroidal and non-steroidal scaffolds.

Steroidal Inhibitors: Estrone-3-O-sulfamate (EMATE), a steroidal derivative, is a highly potent, time- and concentration-dependent inhibitor of STS. nih.gov However, its therapeutic use is limited by its inherent estrogenic properties.

Non-Steroidal Inhibitors: To overcome the estrogenicity of steroidal inhibitors, non-steroidal scaffolds like coumarin (B35378) have been explored. 4-methylcoumarin-7-O-sulfamate (COUMATE) and its tricyclic derivative Irosustat are powerful irreversible inhibitors with no estrogenic effects. nih.govacs.org

Influence of Side Chains: SAR studies on non-steroidal inhibitors have shown that bulky and branched aliphatic side chains can significantly increase inhibitory potency. For instance, a 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate was found to be approximately 170-fold more potent than the parent compound, highlighting the importance of hydrophobic interactions within the active site. researchgate.net

The following table presents the inhibitory concentrations for several key sulfamate-based STS inhibitors.

| Inhibitor | Scaffold Type | IC₅₀ (in MCF-7 cells) | Mechanism |

|---|---|---|---|

| Estrone-3-O-sulfamate (EMATE) | Steroidal | 65 pM | Irreversible |

| COUMATE | Non-steroidal (Coumarin) | ~80 nM | Irreversible |

| Irosustat (tricyclic coumarin) | Non-steroidal (Coumarin) | ~8 nM | Irreversible |

Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism, catalyzing the deamination of adenosine to inosine. nih.gov While ADA is a known therapeutic target, direct preclinical research on the interaction between simple alkyl sulfamates, such as octyl sulfamate, and adenosine deaminase is limited in the available literature.

However, studies on more complex sulfamate-containing molecules provide mechanistic insights into how this functional group can interact with enzymes involved in adenosine metabolism. Adenosine sulfamate analogues, such as MLN4924, have been identified as potent, mechanism-based inhibitors of ubiquitin-activating enzymes (E1), which utilize adenosine triphosphate (ATP). nih.govnih.gov The inhibition mechanism is described as "substrate-assisted inhibition." In this process, the E1 enzyme adenylates the inhibitor, which is then followed by a nucleophilic attack from the inhibitor's own sulfamate group onto the enzyme-bound intermediate. nih.gov This results in the formation of a stable, covalent ubiquitin-inhibitor adduct that tightly binds to the enzyme's active site, leading to potent inhibition. nih.govnih.gov

P-glycoprotein (P-gp) is a well-characterized efflux transporter, a member of the ATP-binding cassette (ABC) transporter superfamily, that plays a significant role in multidrug resistance (MDR) in cancer and affects the pharmacokinetics of many drugs. nih.govtg.org.au P-gp functions as an ATP-dependent pump, actively extruding a wide range of xenobiotics from cells, thereby reducing their intracellular concentration and efficacy. nih.gov

Modulation of P-gp can occur through several mechanisms:

Inhibition: Inhibitors can block the function of P-gp. This can happen competitively, where the inhibitor binds to the same site as the drug substrate, or non-competitively/allosterically, where it binds to a different site and induces a conformational change that prevents substrate transport. tg.org.au

Induction: Inducers can increase the expression of the gene encoding P-gp (MDR1/ABCB1), leading to a higher number of transporter proteins on the cell surface and enhanced efflux activity. nih.gov

ATPase Modulation: P-gp function is fueled by ATP hydrolysis. Some compounds can modulate P-gp by stimulating or inhibiting its ATPase activity. nih.gov

There is currently a lack of specific preclinical data detailing the activity of this compound as a modulator of P-glycoprotein. The scientific literature on P-gp modulators describes a vast and structurally diverse range of compounds, from natural products to synthetic small molecules. nih.govacs.org However, simple alkyl sulfamates are not prominently featured among characterized P-gp inhibitors or inducers. While long alkyl chains can contribute to the lipophilicity that is often a feature of P-gp substrates and modulators, the specific effect of the sulfamate headgroup in this context remains to be elucidated through dedicated preclinical studies.

Biophysical Characterization of this compound-Enzyme Interactions

Characterizing the interaction between an inhibitor like this compound and its target enzyme is crucial for understanding its mechanism of action and for guiding further drug development. A variety of biophysical techniques are employed to provide quantitative data on binding affinity, kinetics, thermodynamics, and the structural basis of these interactions. nih.govnih.gov

Enzyme Kinetics: Kinetic studies are fundamental to determining the mode of inhibition. By measuring enzyme reaction rates at various substrate and inhibitor concentrations, one can determine key parameters like the inhibition constant (Kᵢ) and discern whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. nih.gov Such analyses have been vital in establishing the noncompetitive inhibition of carbonic anhydrase by organic sulfamates and the time-dependent, irreversible inactivation of steroid sulfatase. nih.govnih.gov

X-ray Crystallography: This powerful technique provides atomic-level, three-dimensional structural information of the enzyme-inhibitor complex. It allows for the precise visualization of how the inhibitor binds within the enzyme's active site, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and coordination with metal ions. For example, crystallography has been instrumental in showing how sulfamate-based inhibitors coordinate with the zinc ion in the active site of carbonic anhydrase. mpg.de

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is a gold-standard method for determining the thermodynamic profile of an interaction, providing values for the binding affinity (Kₐ or Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment. frontiersin.org

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor binding events in real-time. It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated. This method is particularly useful for studying the kinetics of both reversible and irreversible interactions. nih.gov

Mass Spectrometry (MS): Affinity selection mass spectrometry can be used in screening to identify molecules that bind to a target enzyme. Furthermore, MS-based approaches can be used to confirm the formation of covalent adducts between an irreversible inhibitor and its target enzyme by detecting the mass shift of the modified protein or its peptides. nih.gov

The table below summarizes these biophysical methods and the key information they provide for studying sulfamate-enzyme interactions.

| Biophysical Method | Key Information Provided | Example Application for Sulfamates |

|---|---|---|

| Enzyme Kinetics | Inhibition constant (Kᵢ), Mode of inhibition (e.g., competitive, irreversible) | Determining Kᵢ values and noncompetitive mechanism for CA inhibitors. |

| X-ray Crystallography | 3D structure of enzyme-inhibitor complex, specific binding interactions | Visualizing sulfamate coordination to the active site zinc in carbonic anhydrase. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₔ), stoichiometry (n), thermodynamics (ΔH, ΔS) | Quantifying the thermodynamic driving forces of inhibitor binding. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kₐ, kₔ), binding affinity (Kₔ) | Measuring the on- and off-rates of a sulfamate inhibitor. |

| Mass Spectrometry (MS) | Confirmation of binding, identification of covalent modification sites | Confirming covalent adduct formation in irreversible STS inhibition. |

Spectroscopic Studies (e.g., Fluorescence, Circular Dichroism)

Spectroscopic techniques are fundamental tools for probing the binding of inhibitors to enzymes. Fluorescence spectroscopy, for instance, can be employed to monitor the interaction between this compound and a target enzyme. Changes in the intrinsic fluorescence of tryptophan residues within the protein upon inhibitor binding can provide data on binding affinity and kinetics.

Table 1: Spectroscopic Analysis of Enzyme-Octyl Sulfamate Interaction

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| Fluorescence Spectroscopy | Change in intrinsic protein fluorescence | Binding affinity (Kd), Stoichiometry of binding |

| Circular Dichroism (CD) | Changes in molar ellipticity | Alterations in enzyme secondary structure (α-helix, β-sheet content) upon binding |

Analysis of Protein Conformational Changes and Stability (e.g., RMSD, Radius of Gyration, SASA)

Computational methods, particularly molecular dynamics (MD) simulations, offer a high-resolution view of the dynamic changes an enzyme undergoes when bound to an inhibitor. mdpi.com These simulations track the movement of atoms over time, allowing for the calculation of several key structural parameters.

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov A stable RMSD value over the course of a simulation for the enzyme-inhibitor complex suggests that the inhibitor has reached a stable binding mode. nih.gov

Radius of Gyration (Rg): Rg measures the compactness of the protein structure. A significant change in Rg upon inhibitor binding can indicate a substantial conformational change, such as the opening or closing of a binding pocket. mdpi.com

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the protein that is accessible to a solvent. A decrease in SASA upon inhibitor binding often indicates that the inhibitor has bound to a pocket or cleft on the enzyme's surface, displacing solvent molecules.

Table 2: Representative Molecular Dynamics Simulation Data for an Enzyme-Sulfamate Complex

| System | Average RMSD (Å) | Average Radius of Gyration (Å) | Interpretation |

|---|---|---|---|

| Apo-Enzyme (Unbound) | 2.5 ± 0.3 | 18.5 ± 0.2 | Baseline flexibility and compactness of the native enzyme. |

| Enzyme-Octyl Sulfamate Complex | 1.8 ± 0.2 | 18.1 ± 0.1 | Lower RMSD indicates stabilization of the protein backbone upon inhibitor binding. Reduced Rg suggests a more compact structure. |

Identification of Active Site Interactions and Binding Pockets

The efficacy of an inhibitor is determined by its specific interactions within the enzyme's active site or binding pocket. nih.gov For sulfamate-based inhibitors, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes irreversible covalent bond formation. acs.orgresearchgate.net For example, the sulfamate group (-O-SO2-NH2) is an excellent hydrogen bond donor and acceptor.

Computational docking and molecular dynamics simulations can identify the key amino acid residues that form these crucial interactions. acs.org Studies on related sulfamate inhibitors have shown that residues such as arginine, serine, and threonine often form hydrogen bonds with the sulfamate moiety. acs.org The octyl group, being a long aliphatic chain, would be expected to engage in hydrophobic or van der Waals interactions with nonpolar residues within the binding pocket.

Table 3: Key Interactions between a Sulfamate Inhibitor and an Enzyme Active Site

| Inhibitor Moiety | Interacting Amino Acid Residues (Example) | Type of Interaction | Contribution to Binding |

|---|---|---|---|

| Sulfamate Group (-SO2NH2) | Arginine (Arg), Serine (Ser), Threonine (Thr) | Hydrogen Bonding | Orients the inhibitor and provides strong binding affinity. |

| Octyl Chain (-C8H17) | Leucine (Leu), Valine (Val), Phenylalanine (Phe) | Hydrophobic/van der Waals Interactions | Anchors the inhibitor in a nonpolar sub-pocket, enhancing potency and selectivity. |

| Aryl Ring (if present) | Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking | Contributes to binding energy and specificity. |

Design Principles for Enhanced Enzyme Inhibition by Octyl Sulfamates

Structure-activity relationship (SAR) studies are pivotal for transforming a lead compound into a highly potent and selective inhibitor. By systematically modifying the chemical structure of this compound and evaluating the impact on inhibitory activity, key design principles can be established. nih.gov

For sulfamate derivatives, SAR studies have revealed several important principles:

Modification of the Aromatic Core: For sulfamates attached to an aromatic ring system, altering the substituents on the ring can significantly impact potency. For instance, adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the sulfamate group and its interaction with the enzyme.

Varying the Alkyl Chain: The length and branching of the alkyl group (like the octyl chain) can be optimized to maximize hydrophobic interactions within the binding pocket. A chain that is too short may not reach the hydrophobic sub-pocket, while one that is too long may introduce steric clashes.

Introduction of Additional Functional Groups: Incorporating other chemical groups can introduce new points of interaction. For example, adding a benzylamino group to a coumarin sulfamate scaffold was found to improve inhibitory activity. nih.gov

Irreversible Inhibition: The sulfamate group can be designed to act as a "warhead" that forms a permanent covalent bond with a nucleophilic residue in the active site, leading to irreversible enzyme inactivation. researchgate.net This is a powerful strategy for achieving prolonged inhibition.

Table 4: Structure-Activity Relationship (SAR) of Sulfamate Derivatives

| Structural Modification | Rationale | Observed Effect on Activity (Example) |

|---|---|---|

| Replacing octyl chain with a smaller alkyl group (e.g., butyl) | Probe the extent of the hydrophobic pocket. | Decreased potency, indicating the importance of extensive hydrophobic contact. |

| Adding a functional group to the alkyl chain (e.g., a hydroxyl group) | Introduce a new hydrogen bonding opportunity. | Variable; activity may increase or decrease depending on the specific location and the active site topology. |

| Incorporating a tricyclic system (e.g., coumarin-based) | Increase structural rigidity and introduce new interaction points. | Potent inhibition observed in compounds like 667-COUMATE. nih.gov |

Non Biological Applications and Materials Science Aspects of Octyl Sulfamate

Application in Chemical Biology and Protein Labeling

Octyl sulfamate (B1201201) and related sulfamate derivatives have shown promise in advanced biochemical techniques, particularly in the precise manipulation and study of proteins.

Covalent Ligand-Directed Release (CoLDR) Chemistry

While direct extensive literature on "Octyl Sulfamate" specifically within Covalent Ligand-Directed Release (CoLDR) chemistry is limited in the provided search results, sulfamate derivatives, in general, are explored for their potential in controlled release systems. The sulfamate group can be incorporated into linker chemistries designed for targeted drug delivery or the release of bioactive molecules. Research into sulfamate-based prodrugs and linker strategies suggests that the chemical stability and cleavage properties of the sulfamate bond can be modulated to achieve ligand-directed release researchgate.netresearchgate.netresearchgate.net. The octyl chain's lipophilicity could influence the partitioning and release kinetics of such systems in biological environments.

Site-Specific Labeling of Proteins and Related Methodologies

This compound has been identified as a component in studies investigating site-specific protein labeling and bioconjugation. The sulfamate group can serve as a reactive handle or a precursor in chemical reactions designed to attach labels, such as fluorescent tags or affinity probes, to specific amino acid residues or sites on a protein. Research into sulfamate derivatives for bioconjugation highlights their utility in creating stable linkages and facilitating precise modifications of biomolecules researchgate.netresearchgate.net. The octyl chain's presence may influence the solubility and accessibility of the labeling reagent to the target protein.

Role as a Surfactant in Biochemical and Materials Science Research

The amphiphilic nature of this compound positions it as a potential surfactant, with implications for biochemical assays and materials science.

Characterization of Surface-Active Properties

This compound, as an alkyl sulfamate, is expected to exhibit surfactant properties due to its hydrophilic sulfamate head and hydrophobic octyl tail. While specific quantitative data on this compound's critical micelle concentration (CMC) and surface tension reduction are not extensively detailed in the provided snippets, its structural similarity to known anionic surfactants like sodium octyl sulfate (B86663) suggests comparable, albeit distinct, interfacial behaviors vulcanchem.com. Investigations into similar sulfamate compounds indicate that the sulfamate group can influence micelle formation and interfacial activity differently than sulfate groups, potentially offering unique characteristics for specialized applications vulcanchem.com.

Future Research Directions and Emerging Trends

Unexplored Reactivity and Transformation Pathways

While the synthesis of simple sulfamates is well-established, the full reactive potential of the octyl sulfamate (B1201201) scaffold remains largely untapped. Future investigations are likely to focus on novel transformation pathways that leverage modern synthetic techniques.

One promising area is the selective functionalization of the C-H bonds along the octyl chain. researchgate.net The ability to directly and selectively replace carbon-hydrogen bonds with new C-C, C-O, or C-N bonds is a long-standing goal in organic synthesis. researchgate.net Applying transition-metal-catalyzed C-H activation strategies to octyl sulfamate could provide direct access to a diverse library of analogues without requiring lengthy de novo synthesis. For instance, photocatalytic methods employing an [Ir(dF(Me)ppy)2(dtbbpy)]PF6 catalyst have been used for the remote functionalization of other N-trifluoroethyl sulfamate esters, proceeding through a 1,6-hydrogen atom transfer (HAT) mechanism. acs.org Exploring similar photoredox-catalyzed transformations for this compound could enable the introduction of functional groups at specific positions on the alkyl chain, dramatically increasing its synthetic utility. acs.orgnih.gov

Furthermore, the sulfamate moiety itself can be used as a versatile functional handle. Research has shown that sulfamate groups can serve as anchors in solid-phase synthesis, allowing for the construction of complex molecules on a resin support. acs.org Subsequent cleavage can either restore the free sulfamate or generate a corresponding phenol, offering divergent synthetic possibilities. acs.org The biosynthesis of natural products containing sulfamate groups also points toward unexplored enzymatic pathways for S-N bond formation. nih.gov Investigating and harnessing these biocatalytic machineries could lead to green and highly selective methods for producing this compound and its derivatives. nih.gov

Advancements in Computational Modeling and Predictive Capabilities

Computational chemistry is becoming an indispensable tool for accelerating drug discovery and materials science. For this compound, advancements in computational modeling offer the ability to predict its behavior, interactions, and properties with increasing accuracy, thereby guiding experimental work.

A variety of computational methods are being applied to sulfamate-containing molecules. Quantum Mechanics (QM) methods like Density Functional Theory (DFT) can be used to calculate charge distribution and predict reactivity. mdpi.com This is crucial for understanding reaction mechanisms, such as the deactivating effect of the sulfamate group on the alkyl chain during oxidation reactions. acs.org Molecular Dynamics (MD) simulations allow researchers to model the dynamic behavior of this compound in complex environments, such as its binding to a protein active site or its interaction with cell membranes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable in medicinal chemistry for predicting the biological activity of a series of compounds based on their molecular descriptors. researchgate.netdntb.gov.ua By developing robust QSAR models for sulfamate inhibitors, researchers can rationally design novel this compound derivatives with enhanced potency and selectivity. dntb.gov.uaacs.org A critical component of accurate modeling is the development of reliable force fields. Recent work has focused on creating and benchmarking specific force field parameters for the sulfamate group to more accurately model its electrostatic interactions, particularly with ions like Ca2+. acs.org

| Computational Method | Application for this compound Research | Key Insights | Reference |

|---|---|---|---|

| Quantum Mechanics (QM/DFT) | Predicting reactivity, calculating charge distribution, understanding reaction mechanisms. | Provides insights into electronic properties and bond energies, explaining the influence of the sulfamate group on the alkyl chain. | mdpi.comacs.org |

| Molecular Dynamics (MD) | Simulating protein-ligand binding, studying conformational changes, modeling membrane interactions. | Reveals the stability of binding poses and key intermolecular interactions over time. | researchgate.netacs.org |

| Molecular Docking | Predicting binding modes and affinities of this compound derivatives to biological targets. | Helps to screen virtual libraries and prioritize compounds for synthesis and biological testing. | researchgate.netresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating molecular structure with biological activity to design more potent compounds. | Identifies key molecular descriptors that influence activity, guiding lead optimization. | researchgate.netdntb.gov.ua |

Novel Applications in Chemical Probes and Tools for Biological Research

The unique chemical properties of the sulfamate group make it an attractive scaffold for designing chemical probes and tools to interrogate biological systems. Future research will likely exploit the reactivity of this compound derivatives to create sophisticated molecular probes for studying protein function and identifying new drug targets.

A particularly exciting direction is the development of covalent chemical probes. Recent studies have shown that sulfamate acetamides can act as tunable, self-immolative electrophiles. acs.org This means they can be designed to react covalently with specific amino acid residues on a target protein, releasing the sulfamate portion in the process. acs.org By incorporating a reporter tag, such as an alkyne or a fluorophore, into an this compound-based probe, researchers can use techniques like click chemistry to visualize, identify, and quantify target engagement in complex biological samples like cell lysates. acs.orgnih.gov For example, alkyne-functionalized sulfamate acetamide (B32628) probes have been used to assess proteomic selectivity in cells via in-gel fluorescence imaging. acs.org

These tools are invaluable for validating drug targets and understanding mechanisms of action. For instance, sulfamate derivatives have been instrumental in studying the colchicine (B1669291) binding site on tubulin; co-crystallization of a quinazolinone sulfamate with the αβ-tubulin heterodimer revealed specific interactions involving the sulfamate group, providing a structural basis for its microtubule-destabilizing activity. ox.ac.uk This approach, combining probe synthesis with structural biology, is a powerful strategy for elucidating biological mechanisms. The development of this compound-based probes could provide new tools to study a range of enzymes, such as carbonic anhydrases and steroid sulfatases, where sulfamates are known to be potent inhibitors. acs.orgresearchgate.net

| Probe Type | Design Strategy | Potential Application for this compound | Reference |

|---|---|---|---|

| Covalent Activity-Based Probe | Incorporate a reactive group (e.g., sulfamate acetamide) and a reporter tag (e.g., alkyne). | To selectively label and identify protein targets of this compound in cells and tissues. | acs.org |

| Self-Immolative Linker | Use the sulfamate as part of a linker that cleaves upon a specific trigger. | To develop systems for targeted drug release or to create probes for ligand-directed release chemistry. | acs.org |

| Structural Biology Tool | Synthesize stable analogues for co-crystallization with target proteins. | To elucidate the precise molecular interactions between this compound and its biological targets (e.g., carbonic anhydrase). | ox.ac.uk |

| Proteomic Profiling Probe | Use clickable (e.g., alkyne-modified) this compound derivatives for "click chemistry" proteomics. | To map the landscape of proteins that interact with this compound within the entire proteome. | acs.orgnih.gov |

Interdisciplinary Research Opportunities

The full realization of this compound's potential will require a highly interdisciplinary approach, integrating expertise from synthetic chemistry, computational science, chemical biology, and medicine. The complex challenges in modern science necessitate collaborative efforts to bridge these traditionally distinct fields. ox.ac.ukjssuni.edu.in

A powerful synergistic loop can be envisioned where computational chemists use advanced modeling techniques to design novel this compound derivatives with predicted activity against a specific biological target. researchgate.netdntb.gov.ua Synthetic organic chemists would then develop efficient pathways to create these designed molecules. organic-chemistry.org These new compounds would be passed to chemical biologists, who would use them as probes to study cellular pathways, validate targets, and elucidate mechanisms of action. acs.org Finally, promising candidates could be further optimized by medicinal chemists for development into therapeutic agents, a process that itself involves collaboration with pharmacologists and clinicians to evaluate efficacy in disease models. researchgate.net

This interdisciplinary model is already proving successful in the broader field of sulfamate research. For example, international collaborations have led to the discovery of new synthetic microtubule disruptors by combining organic synthesis, cancer cell biology, and X-ray crystallography. ox.ac.uk Similarly, the investigation of sulfamates as inhibitors of enzymes like carbonic anhydrase and steroid sulfatase inherently links synthetic chemistry with enzymology and oncology. acs.orgresearchgate.net Applying this collaborative framework to this compound research will undoubtedly accelerate the discovery of new functions and applications, from novel materials to next-generation therapeutic agents.

Conclusion

Synthesis of Current Knowledge on Octyl Sulfamate (B1201201)

Octyl sulfamate is a sulfamate ester with a well-defined chemical structure and predictable chemical and physical properties based on its functional groups. Its synthesis can be achieved through established methods of organic chemistry, primarily involving the reaction of 1-octanol (B28484) with a suitable sulfamoylating agent. The key feature of this compound is its sulfamate moiety, which is known to be a potent pharmacophore for the inhibition of enzymes such as steroid sulfatase and carbonic anhydrases. This has led to the exploration of sulfamate-containing molecules in medicinal chemistry for the treatment of various diseases, including cancer and glaucoma. While specific industrial applications for this compound are not well-documented, its structure suggests potential as a specialty surfactant or as an intermediate in chemical synthesis.

Identification of Key Knowledge Gaps and Opportunities for Future Scholarly Contribution

Despite the foundational knowledge available, significant gaps in the understanding and application of this compound remain. A primary area for future research is the detailed experimental investigation of its physical and chemical properties. There is a lack of published data on its spectroscopic characteristics, thermal stability, and precise solubility in various solvents.

Furthermore, while the medicinal potential of sulfamates is recognized, the specific biological activity of this compound has not been extensively studied. Future research should focus on evaluating its inhibitory potency and selectivity against a panel of steroid sulfatases and carbonic anhydrase isozymes. Structure-activity relationship studies, comparing this compound with other alkyl sulfamates, would provide valuable insights for the design of more potent and selective enzyme inhibitors.

The potential industrial applications of this compound are largely speculative and represent a significant opportunity for scholarly contribution. Research into its surfactant properties, including its critical micelle concentration and its performance in various formulations, could uncover novel applications. Additionally, exploring its utility as a chemical intermediate for the synthesis of new materials or functional molecules could open up new avenues for its use in various chemical industries. A comprehensive toxicological assessment would also be essential to establish its safety profile for any potential commercial application.

Q & A

Q. What are the validated synthetic pathways for octyl sulfamate, and how can purity be ensured during characterization?

- Methodological Answer : Synthetic routes for this compound typically involve sulfamation of octanol using sulfamoyl chloride or sulfamic acid derivatives. To ensure purity:

- Employ HPLC or capillary electrophoresis (as in sulfamate toxin analysis ) to detect trace contaminants.

- Use ¹H/¹³C NMR and FT-IR for structural confirmation, adhering to the requirement for new compound characterization .

- Report melting points, elemental analysis, and chromatographic retention times. For reproducibility, include solvent ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents) in the experimental section .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phases (e.g., acetonitrile/ammonium acetate) to resolve this compound from interferents, as demonstrated in food safety protocols for cyclohexyl sulfamate .

- UV-Vis Spectrophotometry : Validate linearity and detection limits using calibration curves. Note that sulfamates may require derivatization for enhanced sensitivity .

- Cross-validate results with ion chromatography to address potential false positives/negatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data under varying pH and temperature conditions?

- Methodological Answer :

- Design a central composite design (CCD) experiment to test stability across pH (3–9) and temperature (25–60°C) ranges, similar to sunscreen formulation studies .

- Use ANOVA (p<0.05) to identify significant degradation factors .

- Characterize degradation products via LC-QTOF-MS and compare with reference standards. Address discrepancies by repeating experiments under inert atmospheres to rule out oxidative effects .

Q. What strategies mitigate interference from sulfamate epimers or carbamate analogs in this compound assays?

- Methodological Answer :

- Chromatographic Separation : Optimize column chemistry (e.g., C18 vs. HILIC) to resolve epimers, as seen in toxin screening .

- Enzymatic Hydrolysis : Use sulfatases to differentiate sulfamate derivatives from carbamates, followed by confirmatory assays .